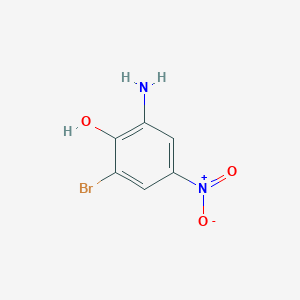

2-amino-6-bromo-4-nitroPhenol

Descripción

2-Amino-6-bromo-4-nitrophenol (C₆H₅BrN₂O₃, molecular weight: 241.02 g/mol) is a halogenated aromatic compound featuring amino (–NH₂), bromo (–Br), and nitro (–NO₂) substituents on a phenolic backbone. The amino group at position 2, bromo at position 6, and nitro at position 4 create distinct electronic and steric effects, influencing its reactivity and physical properties.

Synthesis: The compound is synthesized via bromination of 4-nitro-2-acetamidophenol, followed by deacetylation, yielding 6-bromo-4-nitro-2-aminophenol with a melting point of 162°C (decomposition) . Its crystalline structure and purity are often confirmed via X-ray diffraction and spectroscopic methods.

Applications: It serves as a specialty chemical in organic synthesis, particularly in pharmaceuticals and dyestuffs, where its functional groups enable further derivatization .

Propiedades

IUPAC Name |

2-amino-6-bromo-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFPRSRXASEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570209 | |

| Record name | 2-Amino-6-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185335-67-5 | |

| Record name | 2-Amino-6-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-4-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the following steps:

Nitration: Phenol is nitrated to introduce the nitro group at the desired position.

Bromination: The nitrated phenol undergoes bromination to add the bromine atom.

Industrial Production Methods

Industrial production of 2-amino-6-bromo-4-nitrophenol may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. The process typically involves:

Continuous Nitration and Bromination: Using flow reactors to control reaction conditions precisely.

Catalytic Reduction: Employing robust catalysts to ensure high conversion rates and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-bromo-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Hydrazine hydrate, iron powder, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

2-Amino-6-bromo-4-nitrophenol has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 2-amino-6-bromo-4-nitrophenol involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The bromine atom can enhance the compound’s reactivity towards nucleophiles, facilitating its incorporation into biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Bromo-6-Nitrophenol (C₆H₄BrNO₃)

- Structure: Lacks the amino group at position 2 but retains bromo (position 6) and nitro (position 2) substituents.

- Properties: Molecular weight: 218.00 g/mol. The absence of the amino group reduces polarity, likely lowering solubility in polar solvents compared to the amino-substituted analogue .

- Reactivity: The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Without the amino group, it is less reactive in nucleophilic reactions.

4-Bromo-2-Methyl-6-Nitroaniline (C₇H₆BrN₃O₂)

- Structure : An aniline derivative with bromo (position 4), nitro (position 6), and methyl (position 2) groups.

- Properties: The methyl group increases steric hindrance, while the aniline backbone enhances basicity compared to phenolic derivatives.

- Applications: Used in agrochemical intermediates, contrasting with the phenol-based applications of 2-amino-6-bromo-4-nitrophenol.

2-Amino-4-Nitrophenol (C₆H₆N₂O₃)

- Structure: Shares the amino and nitro groups but lacks bromine.

- Properties : Molecular weight: 154.12 g/mol. The absence of bromine reduces molecular weight and alters electronic effects, increasing solubility in aqueous solutions.

- Reactivity: The amino group activates the ring for electrophilic substitution, while the nitro group directs reactions to specific positions, making it a precursor in azo dye synthesis.

Data Table: Key Properties of 2-Amino-6-Bromo-4-Nitrophenol and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-6-bromo-4-nitrophenol | C₆H₅BrN₂O₃ | 241.02 | 162 (decomp.) | –NH₂, –Br, –NO₂ |

| 2-Bromo-6-nitrophenol | C₆H₄BrNO₃ | 218.00 | Not reported | –Br, –NO₂ |

| 4-Bromo-2-methyl-6-nitroaniline | C₇H₆BrN₃O₂ | 244.05 | Not reported | –NH₂, –Br, –NO₂, –CH₃ |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 195–198 | –NH₂, –NO₂ |

Key Research Findings

- Electronic Effects: In 2-amino-6-bromo-4-nitrophenol, the electron-donating amino group partially counteracts the electron-withdrawing effects of nitro and bromo substituents, enabling unique reactivity in coupling reactions .

- Synthetic Utility: Brominated nitrophenols are critical intermediates in medicinal chemistry; the amino group in 2-amino-6-bromo-4-nitrophenol enhances its versatility compared to non-amino analogues .

Actividad Biológica

Overview

2-Amino-6-bromo-4-nitrophenol (ABNP) is an aromatic compound characterized by the presence of amino, bromo, and nitro functional groups attached to a phenolic ring. Its molecular formula is C₆H₅BrN₂O₃, and it has a molecular weight of 233.02 g/mol. This compound belongs to the class of nitrophenols, which are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis. The unique arrangement of its functional groups imparts distinct chemical properties that enhance its reactivity and applicability in various fields.

The biological activity of ABNP primarily revolves around its interactions with various biological molecules. Nitro compounds like ABNP are known for their polar nature and potential to undergo various chemical transformations. The mechanism of action includes:

- Enzyme Interaction : ABNP has been observed to interact with enzymes such as tyrosine phosphatase and reductoisomerase, which are crucial in cellular signaling and metabolic pathways.

- Biochemical Pathways : It participates in several biochemical reactions, potentially affecting multiple pathways involved in cell signaling and gene expression.

- Molecular Mechanism : The compound can modulate enzyme activity through binding interactions, which may involve covalent bonds or non-covalent interactions such as hydrogen bonding.

Biological Effects

ABNP exhibits significant biological effects that influence cellular processes:

- Cellular Signaling : It impacts various cellular processes, including cell signaling pathways and gene expression. For example, it has been shown to influence the activity of protein tyrosine phosphatase, which plays a role in cell signaling regulation.

- Enzyme Activity Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing their catalytic efficiency and substrate specificity.

Research Findings

Research studies have highlighted the biological activity of ABNP through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits tyrosine phosphatase activity | |

| Cellular Metabolism | Alters metabolic pathways in cellular systems | |

| Interaction with Proteins | Modulates interactions with key signaling proteins |

Case Studies

Several case studies have been conducted to understand the biological implications of ABNP:

- Inhibition Studies : A study demonstrated that ABNP significantly inhibits the activity of tyrosine phosphatases involved in cancer cell signaling pathways. This inhibition may contribute to altered cell proliferation rates in vitro.

- Metabolic Pathway Analysis : Another study analyzed the impact of ABNP on metabolic pathways in liver cells, revealing that it modulates key enzymes involved in detoxification processes.

- Toxicological Assessments : Long-term studies indicated that exposure to ABNP could lead to sustained effects on cellular functions, including prolonged inhibition of enzyme activities and changes in gene expression profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.